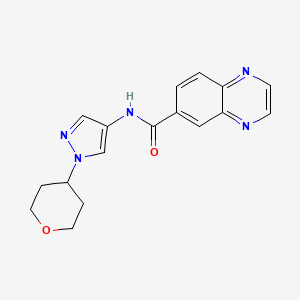

N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)quinoxaline-6-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)quinoxaline-6-carboxamide, also known as TQP6, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. TQP6 belongs to the class of quinoxaline derivatives, which have been shown to possess a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.

Applications De Recherche Scientifique

Synthesis and Chemical Properties

- Chemical Reactions and Derivatives: Research has shown that quinoxaline derivatives, including those similar in structure to N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)quinoxaline-6-carboxamide, undergo novel substitution reactions on the quinoxalin system, leading to the formation of isoxazole or pyrazole derivatives. These reactions may proceed via an addition-elimination mechanism, producing compounds with potential biological activities (Dahn & Moll, 1966).

Biological Activities and Applications

- Antifungal and Antimicrobial Activities: A study on 6-fluoro-3,3a,4,5-tetrahydro-2H-pyrazolo[4,3-c]quinoline-2-carboxamide derivatives, structurally related to the compound , highlighted their antifungal activities against various fungi. These compounds were synthesized based on the bioisosterism principle and showed different levels of antifungal efficacy, suggesting potential for the development of new antifungal agents (Yuan et al., 2011).

Anticancer Potential

- Quinoxaline Derivatives as Antitumor Agents: Research into the synthesis and biological evaluation of quinoxaline derivatives, including tetrazolo[1,5-a]quinoxalines and N-pyrazoloquinoxalines, has indicated their promising anticancer and antimicrobial properties. Some derivatives showed higher inhibitory effects on tumor cell lines compared to doxorubicin, a standard chemotherapy drug, highlighting their potential as new classes of anticancer agents (Al-Marhabi, Abbas, & Ammar, 2015).

Chemical Synthesis and Characterization

- Synthetic Methodologies for Quinoxaline Derivatives: A range of synthetic approaches for quinoxaline derivatives, including those similar to N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)quinoxaline-6-carboxamide, have been explored. These methodologies involve multicomponent reactions under metal-free conditions, offering efficient routes for the synthesis of diverse quinoxaline-based compounds with potential biological activities (Patel, Patel, Padrón, & Patel, 2020).

Propriétés

IUPAC Name |

N-[1-(oxan-4-yl)pyrazol-4-yl]quinoxaline-6-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N5O2/c23-17(12-1-2-15-16(9-12)19-6-5-18-15)21-13-10-20-22(11-13)14-3-7-24-8-4-14/h1-2,5-6,9-11,14H,3-4,7-8H2,(H,21,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKXGLHISMQTUQA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1N2C=C(C=N2)NC(=O)C3=CC4=NC=CN=C4C=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)quinoxaline-6-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-1-[3-(difluoromethoxymethyl)azetidin-1-yl]ethanone](/img/structure/B2394483.png)

![N~1~-(3-fluorophenyl)-2-{4-[5-(3-pyridyl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide](/img/structure/B2394485.png)

![N-(4-isopropoxybenzyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2394486.png)

![(E)-3-[4-(Difluoromethyl)phenyl]prop-2-enoic acid](/img/structure/B2394495.png)

![N-(7-chloro-2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)naphthalene-1-carboxamide](/img/structure/B2394498.png)

![3-(2-methylphenyl)-1-[3-(trifluoromethyl)benzyl]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)